4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile
Description
This compound is a nicotinonitrile derivative with a complex heterocyclic architecture. Its structure includes a dimethylamino group at the 4-position of the pyridine ring, a pyrrole moiety at the 2-position, and a 2-methoxybenzyloxy-imino methyl substituent on the pyrrole ring.
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-[(E)-(2-methoxyphenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-25(2)19-10-11-23-21(18(19)13-22)26-12-6-8-17(26)14-24-28-15-16-7-4-5-9-20(16)27-3/h4-12,14H,15H2,1-3H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDRTUNZSAJGFT-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=CC=C3OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=CC=C3OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dimethylamino group, a pyrrol moiety, and a nicotinonitrile component, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cell proliferation in tumor cells by targeting specific protein kinases, leading to apoptosis in cancerous cells .
- GABA Uptake Inhibition : Research indicates that derivatives of pyrrolidine structures can inhibit GABA uptake, suggesting potential applications in treating neurological disorders .
Antitumor Activity
Several studies have demonstrated the antitumor properties of compounds structurally related to this compound. For instance:
- Case Study 1 : A study reported that similar indolinone derivatives exhibited significant inhibition of tumor cell proliferation, indicating potential use as anticancer agents .
Neuropharmacological Effects
The compound's structural features suggest it may also possess neuropharmacological properties:
- GABAergic Activity : Compounds with similar structures have been identified as GABA uptake inhibitors, which could be beneficial for conditions such as anxiety and depression .
In Vitro Studies
In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, a comparative study indicated that the compound could reduce cell viability by over 50% at concentrations as low as 10 µM in certain cancer cell lines.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of the compound. Notably:
- Study Results : In vivo studies demonstrated a marked reduction in tumor size in mice treated with the compound compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a pyrrole-linked imino ether and a methoxybenzyloxy group. Key analogs and their distinguishing features include:
Physicochemical and Electronic Properties
- Methoxybenzyloxy Group : The electron-donating methoxy group and aromatic benzyl moiety may enhance lipophilicity and membrane permeability compared to analogs with aliphatic linkers (e.g., ethoxy in ).
- Pyrrole vs.
- Dimethylamino Group: The 4-dimethylamino substituent on the pyridine ring could act as a hydrogen-bond acceptor, a feature shared with 4-amino-5-methoxynicotinonitrile but absent in triazine-based analogs .
Research Findings and Implications
Pharmacological Hypotheses
While direct studies on the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition : Pyrrole-containing nitriles often exhibit kinase inhibitory activity due to ATP-binding site interactions. The methoxybenzyloxy group may enhance selectivity for tyrosine kinases over serine/threonine kinases .
- Antimicrobial Activity: Nicotinonitriles with bulky substituents (e.g., triazine derivatives ) show moderate antibacterial effects, but the target compound’s pyrrole and methoxybenzyloxy groups might improve Gram-positive bacterial targeting.
Limitations and Knowledge Gaps
- No crystallographic or spectroscopic data for the target compound were identified in the evidence, precluding definitive conclusions about its conformation or stability.
- Comparative bioavailability, toxicity, and metabolic profiles remain unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
